molecular formula C16H16ClN3O B3943820 4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol

4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol

Cat. No.: B3943820
M. Wt: 301.77 g/mol
InChI Key: HAUIOALYYGJBOI-UHFFFAOYSA-N
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Description

4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Mechanism of Action

Chemical Reactions Analysis

4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol can be compared with other benzimidazole derivatives such as:

    Omeprazole: Used as a proton pump inhibitor for treating peptic ulcers.

    Pimobendan: Used for treating congestive heart failure.

    Thiabendazole: An anthelmintic agent.

These compounds share the benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

4-chloro-2-[1-[(1-methylbenzimidazol-2-yl)amino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-10(12-9-11(17)7-8-15(12)21)18-16-19-13-5-3-4-6-14(13)20(16)2/h3-10,21H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIOALYYGJBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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